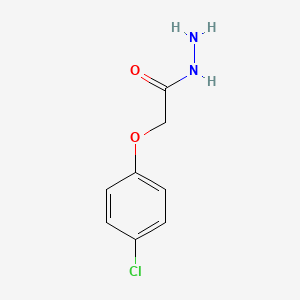

2-(4-Chlorophenoxy)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEHAYRYAXSMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178524 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-75-1 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)acetohydrazide

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(4-Chlorophenoxy)acetohydrazide, a key intermediate in the development of various pharmaceutically active compounds. Hydrazide derivatives are known for their wide range of biological activities and serve as crucial precursors for synthesizing diverse heterocyclic systems.[1][2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl(4-chlorophenoxy)acetate, using hydrazine hydrate. This straightforward and efficient method involves a nucleophilic acyl substitution reaction where the hydrazine displaces the ethoxy group of the ester.

The following protocol is based on established laboratory procedures.[1]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, create a mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol, 21.4 g) and 90 ml of ethanol.

-

Addition of Reagent : To this solution, add 6.0 ml of hydrazine hydrate.

-

Reflux : Heat the reaction mixture to reflux using a water bath and maintain it for 6 hours.

-

Precipitation and Filtration : Upon completion of the reaction, a precipitate will form. Allow the mixture to cool to room temperature. Collect the solid product by filtration.

-

Recrystallization : Purify the crude product by recrystallizing it from ethanol to obtain pure this compound. The final product has a melting point of 425 K.[1]

Data Presentation

The quantitative data for the synthesis is summarized in the tables below for clarity and easy reference.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Ethyl(4-chlorophenoxy)acetate | 21.4 g (0.1 mol) | [1] |

| Hydrazine Hydrate | 6.0 ml | [1] |

| Solvent (Ethanol) | 90 ml | [1] |

| Reaction Time | 6 hours | [1] |

| Reaction Condition | Reflux over water bath | [1] |

Table 2: Product Characterization

| Analysis | Found (%) | Calculated (%) | Reference |

| Carbon (C) | 47.89 | 47.81 | [1] |

| Hydrogen (H) | 4.52 | 4.48 | [1] |

| Nitrogen (N) | 13.96 | 13.88 | [1] |

| Melting Point | 425 K | - | [1] |

Mandatory Visualizations

The following diagram illustrates the logical flow of the experimental procedure for synthesizing this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 2-(4-Chlorophenoxy)acetohydrazide. This compound serves as a valuable intermediate in the synthesis of various heterocyclic systems and pharmaceutically relevant molecules.[1] Hydrazide derivatives are known to exhibit a range of biological activities, including antimicrobial and carcinostatic properties, making their characterization essential for further research and development.[1][2]

Physicochemical and Structural Data

The fundamental properties of this compound have been determined through various analytical methods. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][3][4][5] |

| Molecular Weight | 200.62 g/mol | [1][3][4][5] |

| Physical State | Solid, White to Light yellow powder or crystal | [5] |

| Melting Point | 152 °C (425 K)[1]; 154.0 - 158.0 °C[5] |

Table 2: Structural and Predicted Properties

| Property | Value | Notes |

| IUPAC Name | This compound | [3] |

| logP (Predicted) | ~0.71 | Based on the 2-chloro isomer[4]. |

| pKa (Predicted) | Acidic (Amide NH): ~12.35; Basic (Terminal NH₂): ~2.29 | Based on the related 2-chlorophenylacetohydrazide[6]. |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2/c | [2] |

| Unit Cell Dimensions | a = 6.444 Å, b = 4.011 Å, c = 35.369 Å, β = 91.89° | [1][2] |

| Molecular Geometry | Consists of two planar fragments (chlorophenyl ring and C-C(=O)-N group) with a dihedral angle of 14.93° between them.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the synthesis and characterization of this compound as reported in the literature.

Synthesis Protocol: Hydrazinolysis of Ester

The synthesis of the title compound is achieved through the reaction of the corresponding ester with hydrazine hydrate.[1]

-

Reactants: A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol, 21.4 g) and hydrazine hydrate (6.0 ml) is prepared in ethanol (90 ml).

-

Reaction: The mixture is refluxed over a water bath for 6 hours.

-

Isolation: As the reaction proceeds, a precipitate of this compound forms. This solid is then isolated by filtration.

-

Purification: The crude product is further purified by recrystallization from ethanol to yield the final compound.[1]

Characterization Methodologies

-

Elemental Analysis: Used to confirm the empirical formula of the synthesized compound. The reported analysis for C₈H₉ClN₂O₂ was: Found: C 47.89%, H 4.52%, N 13.96%; Calculated: C 47.81%, H 4.48%, N 13.88%.[1]

-

Single-Crystal X-ray Diffraction: This technique provides definitive information on the three-dimensional molecular structure, including bond lengths, angles, and crystal packing. The compound was found to have a monoclinic crystal system.[1][2]

-

Purity Analysis: Commercial sources report purity assessment using High-Performance Liquid Chromatography (HPLC) and nonaqueous titration, with purity typically exceeding 95.0%.[5]

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm that the chemical structure of the synthesized compound is consistent with the expected molecule.[5]

Visualized Workflow

To illustrate the logical flow from starting materials to a fully characterized compound, the following diagram outlines the synthesis and analysis workflow.

As no specific biological signaling pathways for this compound are detailed in the literature, the diagram above provides a logical workflow for its chemical preparation and analysis, which is a critical precursor to any biological investigation.

References

- 1. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetic acid, (4-chlorophenoxy)-, hydrazide | C8H9ClN2O2 | CID 774289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2381-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-(2-Chlorophenyl)acetohydrazide | 22631-60-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetohydrazide

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)acetohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.

Core Compound Identification

Chemical Structure:

-

IUPAC Name: this compound[2]

-

Synonyms: (4-Chlorophenoxy)acetic acid hydrazide, p-Chlorophenoxyacetyl Hydrazide[2]

The structure consists of a p-chlorophenoxy group attached to an acetohydrazide moiety. The presence of the reactive hydrazide functional group makes it a key precursor for the synthesis of a wide range of heterocyclic and acyclic compounds.[3][4]

Physicochemical and Crystallographic Data

The quantitative properties of this compound are summarized in the tables below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Physical State | Solid, White to Light yellow powder/crystal | |

| Melting Point | 154.0 to 158.0 °C | |

| Purity (HPLC) | min. 95.0 area% | |

| Storage Temperature | Room Temperature (Recommended <15°C, cool, dark place) | |

| Condition to Avoid | Air Sensitive |

Table 2: Crystallographic Data [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.444 (1) Å |

| b | 4.011 (1) Å |

| c | 35.369 (4) Å |

| β | 91.89 (1)° |

| Volume | 913.7 (3) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 295 K |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported and is detailed below.[3] This procedure involves the hydrazinolysis of the corresponding ethyl ester.

Materials:

-

Ethyl(4-chlorophenoxy)acetate (21.4 g, 0.1 mol)

-

Hydrazine hydrate (6.0 ml)

-

Ethanol (90 ml)

Procedure:

-

A mixture of ethyl(4-chlorophenoxy)acetate and hydrazine hydrate in ethanol is prepared in a round-bottom flask.

-

The mixture is refluxed over a water bath for 6 hours.

-

Upon cooling, a precipitate forms.

-

The precipitate is filtered.

-

The crude product is recrystallized from ethanol to yield pure this compound.

The synthesis workflow can be visualized as a logical progression from starting materials to the final product.

References

The Multifaceted Biological Activities of 2-(4-chlorophenoxy) Acetohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-chlorophenoxy) acetohydrazide represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Possessing a core structure amenable to diverse chemical modifications, these derivatives have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and proposed mechanisms of action, with a focus on their antimicrobial and anticancer properties. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of drug discovery.

Introduction

Hydrazides and their hydrazone derivatives are well-established pharmacophores known to exhibit a wide range of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2] The 2-(4-chlorophenoxy) acetohydrazide scaffold, in particular, has emerged as a promising template for the development of novel therapeutic agents. The presence of the chlorophenoxy group can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with biological targets.[3] This guide synthesizes the current knowledge on these derivatives, offering a comprehensive resource for researchers in the field.

Synthesis

The general synthetic route to 2-(4-chlorophenoxy) acetohydrazide and its subsequent derivatives, primarily hydrazones, is a straightforward multi-step process.[1][4]

General Synthesis Workflow:

Caption: General synthesis of 2-(4-chlorophenoxy) acetohydrazide derivatives.

Biological Activities

Derivatives of 2-(4-chlorophenoxy) acetohydrazide have been primarily investigated for their antimicrobial and anticancer activities.

Antimicrobial Activity

These compounds have shown activity against a range of bacterial and fungal pathogens.[1] The mechanism of antibacterial action for some hydrazone derivatives is proposed to involve the inhibition of DNA gyrase, a crucial bacterial enzyme for DNA replication and repair.[2] Their antifungal activity is thought to stem from the disruption of the fungal cell membrane's integrity, potentially by inhibiting ergosterol synthesis, a mechanism analogous to azole antifungals.[3]

Table 1: Summary of Antimicrobial Activity Data

| Compound Class/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Hydrazone derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate to good inhibition zones. | [4] |

| Hydrazone derivatives | Aspergillus niger, Candida albicans | Weak antifungal activity. | [4] |

| N,N'-diacylhydrazines | Sphaerotheca fuligenea, Colletotrichum orbiculare | Control efficacy of 77%–100%. | [5] |

| N,N'-diacylhydrazines | Corynespora cassiicola | Efficacy rates of 85% and 87%. | [5] |

| Hydrazine-based 5-pyrrolidine-2-one | Candida albicans | MIC of 5.6 µg/mL for Hyd.Cl. | [3] |

Anticancer Activity

Several derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] A key proposed mechanism for their anticancer action is the induction of apoptosis (programmed cell death).[3] This can occur through the activation of intrinsic and extrinsic pathways, leading to the activation of caspases and subsequent cell death.[6] Some hydrazide derivatives have also been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth.[3]

Table 2: Summary of Anticancer Activity Data (Illustrative)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-N'-(4-chlorobenzylidene)-2-phenylacetohydrazide | MCF-7 (Breast) | 15.2 | [6] |

| (E)-N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide | HCT-116 (Colon) | 10.8 | [6] |

| (E)-N'-(4-nitrobenzylidene)-2-phenylacetohydrazide | A549 (Lung) | 8.5 | [6] |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4f–h, 4n–p) | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | Cytotoxicity equal or superior to PAC-1. | [7] |

Proposed Apoptotic Pathway:

Caption: A simplified diagram of a potential apoptosis pathway.[1]

Experimental Protocols

Synthesis of this compound

A mixture of ethyl (4-chlorophenoxy)acetate and hydrazine hydrate in ethanol is refluxed for several hours.[8] The resulting precipitate is then filtered and recrystallized from ethanol to yield the pure product.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.[3]

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Antimicrobial Screening Workflow:

Caption: General workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[1][9]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1][9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[1][9]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Conclusion

Derivatives of 2-(4-chlorophenoxy) acetohydrazide have demonstrated significant potential as antimicrobial and anticancer agents. The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds for structure-activity relationship studies. The promising in vitro activities, coupled with initial insights into their mechanisms of action, warrant further investigation, including in vivo efficacy and toxicity studies, to fully realize their therapeutic potential. This guide provides a foundational resource to support and stimulate future research in this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 5. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-(4-Chlorophenoxy)acetohydrazide. Direct experimental studies on the specific molecular targets and signaling pathways of this compound are limited. Therefore, this document synthesizes information from several key areas: the well-established mechanism of action of structurally related phenoxyacetic acid herbicides, the investigated biological activities of various phenoxyacetohydrazide derivatives, and the known synthesis and physicochemical properties of the parent compound. By examining these related areas, we can infer potential mechanisms of action and provide a foundational resource for future research and drug development efforts.

Introduction

This compound is a synthetic organic molecule belonging to the hydrazide class of compounds. Hydrazides are known to be valuable precursors in the synthesis of various heterocyclic systems and have garnered interest for their potential biological activities, including antimicrobial and carcinostatic properties.[1] The core structure of this compound combines a 4-chlorophenoxy group with an acetohydrazide moiety. While the biological effects of this specific molecule are not extensively documented, its structural components suggest potential interactions with biological systems.

The most compelling hypothesis for a mechanism of action, particularly in plant systems, arises from its structural similarity to phenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).[2][3] In mammalian systems, research has primarily focused on derivatives of phenoxyacetohydrazide, which have shown potential as anti-inflammatory and anti-angiogenic agents through the inhibition of enzymes such as cyclooxygenases (COX) and vascular endothelial growth factor (VEGF).[4][5][6]

This guide will explore these potential mechanisms in detail, providing available data, experimental protocols, and visual representations of the implicated pathways to support further investigation into the therapeutic potential of this compound and its analogs.

Synthesis and Characterization

This compound is typically synthesized through a two-step process. The general workflow involves the esterification of 4-chlorophenoxyacetic acid followed by hydrazinolysis of the resulting ester.

General Synthesis Workflow

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies.[7]

Materials:

-

Ethyl(4-chlorophenoxy)acetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (6.0 ml) in ethanol (90 ml) is refluxed over a water bath for 6 hours.

-

The precipitate that forms upon cooling is filtered.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Potential Mechanisms of Action

Inferred Mechanism in Plant Systems: Synthetic Auxin Activity

The most direct mechanistic insight for this compound comes from its structural relationship to phenoxyacetic acid herbicides. The core "4-chlorophenoxyacetic acid" structure is a known synthetic auxin.[2][3]

Mechanism:

Synthetic auxins mimic the action of the natural plant growth hormone indole-3-acetic acid (IAA).[8][9] In susceptible dicotyledonous plants, these compounds bind to auxin receptors, leading to an overstimulation of auxin-responsive genes.[8] This disrupts normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately results in the death of the plant.[2][9]

Signaling Pathway:

Caption: Inferred synthetic auxin signaling pathway.

Potential Mechanisms in Mammalian Systems (Inferred from Derivatives)

While direct evidence for this compound is lacking, studies on its derivatives, particularly phenoxyacetohydrazide-based Schiff bases and other analogs, suggest potential anti-inflammatory and anti-angiogenic activities.

3.2.1. Anti-inflammatory Activity: COX Inhibition

Several studies have shown that phenoxyacetohydrazide derivatives can exhibit anti-inflammatory properties.[4] The proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

3.2.2. Anti-angiogenic Activity: VEGF Inhibition

In silico molecular docking studies on some phenoxyacetohydrazide derivatives have indicated strong binding affinities towards vascular endothelial growth factor (VEGF).[5][6] Inhibition of VEGF signaling can disrupt the formation of new blood vessels, a critical process in tumor growth and metastasis.

Proposed Signaling Pathway for Derivatives:

Caption: Proposed mechanisms for phenoxyacetohydrazide derivatives.

Quantitative Data (from Derivatives)

Table 1: In Silico Docking Scores of a Phenoxyacetohydrazide Derivative (Compound 6e) [5][6]

| Target Protein | PDB ID | Docking Score (kcal/mol) |

| VEGF | 1RV6 | -13.1622 |

| COX-1 | 1EQG | -12.5301 |

| COX-2 | 1CVU | -12.6705 |

Table 2: In Vitro Anti-inflammatory Activity of a Phenoxyacetohydrazide Derivative (Compound 6e) [5][6]

| Assay | IC₅₀ (µg/mL) |

| Human Red Blood Cell (HRBC) Membrane Stabilization | 155 |

Experimental Protocols

In Vitro Anti-inflammatory Assay: HRBC Membrane Stabilization

This assay assesses the ability of a compound to protect human red blood cell membranes from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.[5][6]

Materials:

-

Fresh whole human blood

-

Phosphate buffered saline (PBS)

-

Test compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a 10% v/v suspension of red blood cells in PBS.

-

Incubate aliquots of the RBC suspension with varying concentrations of the test compound for 30 minutes at 37°C.

-

Induce hemolysis by adding a hypotonic solution.

-

Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

-

Calculate the percentage of membrane stabilization.

-

Determine the IC₅₀ value, which is the concentration of the compound that provides 50% membrane stabilization.

In Silico Molecular Docking

Molecular docking studies are used to predict the binding affinity and orientation of a ligand (the compound of interest) to the active site of a target protein.[5]

General Workflow:

Caption: General workflow for molecular docking studies.

Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence. However, based on its chemical structure and the activities of related compounds, several plausible hypotheses can be formulated. Its structural similarity to phenoxyacetic acids strongly suggests a role as a synthetic auxin in plant systems. For potential therapeutic applications in humans, the anti-inflammatory and anti-angiogenic activities observed in its derivatives, likely mediated through COX and VEGF inhibition, provide a promising avenue for investigation.

Future research should focus on:

-

In vitro enzymatic assays to directly assess the inhibitory activity of this compound against COX-1, COX-2, VEGF, and other potential targets.

-

Cell-based assays to determine its effects on inflammatory signaling pathways and angiogenesis in relevant human cell lines.

-

Target identification studies to uncover novel binding partners and mechanisms of action.

-

Comparative studies with its derivatives to establish structure-activity relationships and guide the design of more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate and guide these future investigations, ultimately aiming to unlock the full therapeutic potential of this compound and its related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. deq.mt.gov [deq.mt.gov]

- 3. MCPA - Wikipedia [en.wikipedia.org]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

spectral characterization of 2-(4-Chlorophenoxy)acetohydrazide

An In-depth Technical Guide on the Spectral Characterization of 2-(4-Chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the standard methodologies for its synthesis and spectral analysis, and presents expected data based on the analysis of structurally similar compounds. This document serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with 4-chlorophenol. The general workflow for this synthesis is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (6.0 ml) in ethanol (90 ml) is refluxed over a water bath for 6 hours. The precipitate that forms upon cooling is filtered and recrystallized from ethanol to yield the pure product.[1][2]

Spectral Characterization Workflow

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The general workflow for the spectral characterization is outlined below.

Caption: General workflow for the spectral characterization of an organic compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule.

Expected FT-IR Spectral Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching of the -NH₂ group |

| C-H (aromatic) | 3000 - 3100 | Stretching vibrations |

| C-H (aliphatic) | 2850 - 3000 | Stretching of the -CH₂- group |

| C=O (amide) | 1630 - 1680 | Amide I band (C=O stretching) |

| N-H (amide) | 1510 - 1570 | Amide II band (N-H bending) |

| C=C (aromatic) | 1450 - 1600 | Ring stretching |

| C-O (ether) | 1200 - 1260 | Asymmetric C-O-C stretching |

| C-N | 1000 - 1250 | Stretching vibrations |

| C-Cl | 700 - 800 | Stretching vibration |

Experimental Protocol: FT-IR Spectroscopy

-

Instrument : Fourier Transform Infrared Spectrometer.

-

Sample Preparation : A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Data Acquisition : The sample is scanned in the range of 4000-400 cm⁻¹.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H₂/H₆) | ~6.9 | Doublet | 2H |

| Aromatic (H₃/H₅) | ~7.2 | Doublet | 2H |

| Methylene (-CH₂-) | ~4.5 | Singlet | 2H |

| Amine (-NH₂) | Broad singlet | 2H | |

| Amide (-NH-) | Broad singlet | 1H |

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling constants between them.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will identify the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-O) | 155 - 159 |

| Aromatic (C-Cl) | 128 - 132 |

| Aromatic (C-H) | 115 - 129 |

| Methylene (-CH₂-) | 65 - 70 |

Experimental Protocol: NMR Spectroscopy

-

Instrument : Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).[4]

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[5][6]

-

Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient relaxation delay (d1) of at least five times the T1 of the slowest relaxing signal should be used for accurate integration.[7] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 200/202 | [M]⁺, Molecular ion peak (with isotopic pattern for Chlorine) |

| 141/143 | [ClC₆H₄OCH₂]⁺ |

| 128/130 | [ClC₆H₄O]⁺ |

| 73 | [CONHNH₂]⁺ |

Experimental Protocol: Mass Spectrometry

-

Instrument : Mass Spectrometer (e.g., with Electron Ionization source).

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[9] The concentration should be in the range of 10-100 micrograms per mL.[9]

-

Data Acquisition : The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[10][11]

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the calculated values to confirm the molecular formula.

Elemental Analysis Data

For C₈H₉ClN₂O₂:

| Element | Calculated (%) | Found (%)[1][2] |

| Carbon (C) | 47.81 | 47.89 |

| Hydrogen (H) | 4.48 | 4.52 |

| Nitrogen (N) | 13.88 | 13.96 |

Conclusion

The comprehensive through FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, complemented by elemental analysis, is essential for confirming its structure and purity. The protocols and expected spectral data presented in this guide provide a robust framework for researchers to synthesize and characterize this compound, facilitating its use in further research and development activities.

References

- 1. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mse.washington.edu [mse.washington.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetohydrazide and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-chlorophenoxy)acetohydrazide represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, therapeutic potential, and underlying mechanisms of action of these compounds. The structural backbone, characterized by the phenoxy acetohydrazide moiety, is a key determinant of their pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory effects. This document aims to serve as a valuable resource by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Hydrazide-hydrazone derivatives have emerged as a significant class of compounds in the field of drug discovery, demonstrating a wide array of biological activities. The presence of the azomethine group (-NH-N=CH-) in hydrazones, derived from hydrazides, is often crucial for their pharmacological effects. The this compound core, in particular, has garnered considerable attention due to the synthetic accessibility of its derivatives and their promising therapeutic applications. The 4-chloro substitution on the phenyl ring often enhances the lipophilicity and, consequently, the biological activity of the resulting analogs. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its subsequent derivatization into various analogs, typically Schiff bases (hydrazones), follows a well-established and robust synthetic pathway.

General Synthetic Pathway

The synthesis generally commences with the esterification of 4-chlorophenoxyacetic acid, followed by hydrazinolysis to yield the core this compound intermediate. This intermediate is then condensed with a variety of aromatic or heteroaromatic aldehydes or ketones to produce the final hydrazone analogs.

Caption: General synthesis of this compound analogs.

Experimental Protocol: Synthesis of this compound

A mixture of ethyl (4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (0.1 mol) in ethanol (90 ml) is refluxed over a water bath for 6 hours. The precipitate formed upon cooling is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure this compound.[1]

Experimental Protocol: General Synthesis of Hydrazone Analogs

To a solution of this compound (0.01 mol) in ethanol (20 mL), a few drops of glacial acetic acid are added, followed by the addition of the respective substituted aldehyde or ketone (0.01 mol). The reaction mixture is refluxed for 4-6 hours. The solid product that separates out on cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the desired hydrazone analog.

Biological Activities and Quantitative Data

Analogs of this compound have been extensively evaluated for a range of biological activities, with antimicrobial, anticancer, and anti-inflammatory properties being the most prominent.

Antimicrobial Activity

Hydrazone derivatives of this compound have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.

Table 1: In Vitro Antibacterial Activity of this compound Analogs (Schiff Bases)

| Compound ID | Substituent on Aldehyde/Ketone | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| CPAH-1 | 2-Nitrobenzylidene | E. coli | 250 | 20 | [2] |

| S. aureus | 500 | 16 | [2] | ||

| CPAH-2 | 4-Hydroxybenzylidene | S. aureus | - | Moderate | [3] |

| E. coli | - | Moderate | [3] | ||

| CPAH-3 | 2,6-Dichlorobenzylidene | S. aureus | 32 | - | [4] |

| CPAH-4 | 3,4-Dichlorobenzylidene | S. aureus | - | Moderate | [4] |

| CPAH-5 | 5-Nitrofuryl | S. aureus | 32 | - | [4] |

| Reference | Levofloxacin | E. coli | - | 28-36 | [2] |

| Reference | Nystatin | C. albicans | - | 30 | [2] |

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. "-" indicates data not available.

Anticancer Activity

The N-acylhydrazone scaffold derived from this compound is a promising pharmacophore in the design of novel anticancer agents. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways like VEGFR-2.

Table 2: In Vitro Anticancer Activity of this compound Analogs

| Compound ID | Substituent on Aldehyde/Ketone | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CPAH-6 | 2-Hydroxy-4-methoxybenzylidene | SW620 (Colon) | 1.88 ± 0.02 | [5] |

| PC-3 (Prostate) | 1.83 ± 0.07 | [5] | ||

| NCI-H23 (Lung) | 1.00 ± 0.01 | [5] | ||

| CPAH-7 | 2-Hydroxybenzylidene | SW620 (Colon) | >10 | [5] |

| Reference | 5-Fluorouracil | SW620 (Colon) | ~5 | [5] |

| Reference | Doxorubicin | MCF-7 (Breast) | 7.67 | [3] |

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Anti-inflammatory Activity

Several analogs of this compound have shown promising anti-inflammatory properties. The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Table 3: In Vivo Anti-inflammatory Activity of Hydrazide Derivatives in Carrageenan-Induced Paw Edema Model

| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| HD-1 | 20 | 4 | 35.73 | [6] |

| HD-2 | 50 | 4 | 37.29 | [6] |

| HD-3 | 100 | 3 | 91.72 | [7] |

| HD-4 | 100 | 5 | 29.4 | [7] |

| Reference | Diclofenac Sodium (10 mg/kg) | 4 | 38.85 | [6] |

| Reference | Aspirin | - | 83.44 | [7] |

Note: Data is compiled from various sources for related hydrazide derivatives and may not be directly representative of this compound analogs but indicates the potential of the chemical class.

Mechanisms of Action

The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets.

Antimicrobial Mechanism: DNA Gyrase Inhibition

A key mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[8] By binding to the active site of DNA gyrase, these hydrazone derivatives can block its function, leading to bacterial cell death.[9]

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

Unlocking the Therapeutic Potential of 2-(4-Chlorophenoxy)acetohydrazide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)acetohydrazide is a core chemical scaffold belonging to the hydrazide class of compounds. While direct therapeutic applications of this specific molecule are not extensively documented, its derivatives have emerged as a versatile and promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and experimental workflows. It is important to note that the majority of the available data pertains to the derivatives of this compound, and this guide will primarily focus on these analogs, with the parent compound serving as the foundational structure.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of this compound is a crucial first step in the generation of a diverse library of hydrazone derivatives. The general synthetic pathway involves a two-step process.

Experimental Protocol: Synthesis of this compound [1]

-

Esterification of 4-Chlorophenoxyacetic Acid: 4-Chlorophenoxyacetic acid is first converted to its corresponding ethyl ester, ethyl (4-chlorophenoxy)acetate. This is typically achieved by refluxing the acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

-

Hydrazinolysis of the Ester: A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (6.0 ml) in ethanol (90 ml) is refluxed over a water bath for 6 hours.[1]

-

Isolation of the Product: The precipitate formed upon cooling is filtered and recrystallized from ethanol to yield pure this compound.[1]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Condensation Reaction: this compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

An appropriate aldehyde or ketone (1 equivalent) is added to the solution.

-

A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

-

The reaction mixture is typically refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Isolation of the Hydrazone: Upon completion, the reaction mixture is cooled, and the resulting solid hydrazone derivative is collected by filtration and purified by recrystallization.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting multiple potential therapeutic targets.

Anticancer Activity

Hydrazide and hydrazone derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Several studies have indicated that hydrazone derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of caspases, a family of proteases that execute the apoptotic process, and modulation of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. Furthermore, these compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry [2][3]

-

Cell Culture and Treatment: Cancer cells (e.g., 1 × 10^6 cells) are seeded in a T25 culture flask and treated with the test compound at various concentrations for a specified duration (e.g., 48 hours).[2] Control groups include untreated cells, and single-stained (Annexin V only and PI only) cells.[2]

-

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using trypsin.[2]

-

Staining: The collected cells are washed with cold 1X PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.

-

Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling pathways, thereby inhibiting angiogenesis.

Quantitative Data: In Vitro VEGFR-2 Kinase Inhibition by Small Molecule Inhibitors

| Compound Class | Specific Derivative | IC50 (nM) |

| Nicotinamide-based | Compound 6 | 60.83 |

| Nicotinamide-based | Compound 10 | 63.61 |

| Piperazinylquinoxaline-based | Compound 11 | 190 |

| Triazoloquinoxaline-based | Compound 23j | 3.7 |

| Reference | Sorafenib | 53.65 / 3.12 |

Note: The compounds listed are not direct derivatives of this compound but represent classes of small molecules investigated for VEGFR-2 inhibition, providing context for potential activity.[4][5][6]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [4][5][7]

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.[4]

-

Reaction Setup: The test compound is serially diluted and pre-incubated with the VEGFR-2 enzyme in an assay buffer.[4]

-

Kinase Reaction: The reaction is initiated by adding the substrate and ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[4]

-

Quantification: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods like ELISA with a phosphospecific antibody or radioisotope labeling.[4]

-

Data Analysis: The percentage of inhibition for each concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[4]

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents, particularly against bacteria. A key mechanism of their antibacterial action is the inhibition of DNA gyrase.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. By inhibiting this enzyme, hydrazone derivatives can effectively block bacterial proliferation.

Quantitative Data: DNA Gyrase Inhibition by Small Molecule Inhibitors

| Compound Class | Specific Derivative | Target | IC50 (µM) |

| Thiophene-based | Compound 8 | E. coli DNA gyrase | 0.04 |

| Pyrazino-oxazinone-based | BWC0977 | E. coli DNA gyrase | 0.03 |

| Bromo derivative | - | Topoisomerase II | 45.19 |

| Bromo derivative | - | DNA gyrase | 40.76 |

| Reference | Ciprofloxacin | E. coli DNA gyrase | - |

Note: The compounds listed are not direct derivatives of this compound but are examples of DNA gyrase inhibitors, providing a benchmark for potential activity.

Experimental Protocol: DNA Gyrase Supercoiling Assay [8][9][10]

-

Reaction Mixture: A master mix is prepared containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and ATP.

-

Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

Enzyme Addition: Purified DNA gyrase is added to initiate the supercoiling reaction.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. The supercoiled and relaxed forms of the plasmid DNA migrate differently, allowing for visualization and quantification of the inhibition of supercoiling.

Anti-inflammatory Activity

The anti-inflammatory properties of some hydrazone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes can reduce inflammation and pain.

Experimental Protocol: In Vitro COX Inhibition Assay [11][12][13][14]

-

Reagents: Purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), hematin and L-epinephrine (cofactors), and the test compound.[11]

-

Enzyme Preparation: The COX enzyme is diluted in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[11]

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound at 37°C for a defined period (e.g., 10 minutes).[11][12]

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[12]

-

Reaction Termination and Product Quantification: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified, often using an ELISA kit or LC-MS/MS.[11]

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[11]

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of derivatives with significant therapeutic potential. While data on the parent compound is limited, its analogs have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. The mechanisms underlying these activities involve the targeting of key biological molecules such as DNA gyrase, VEGFR-2, and COX enzymes, as well as the induction of apoptosis in cancer cells. This technical guide provides a foundational understanding of these potential therapeutic applications, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of compounds. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for the optimization of lead compounds and the development of novel and effective therapeutic agents.

References

- 1. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Bioactive Potential: A Preliminary Screening of 2-(4-Chlorophenoxy)acetohydrazide

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide array of biological activities. Among these, 2-(4-Chlorophenoxy)acetohydrazide serves as a crucial scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing its synthesis, and potential as an antimicrobial, and anti-inflammatory agent. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives, in particular, have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects, underscoring the therapeutic potential of this chemical class.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the formation of an ester, followed by hydrazinolysis.[2][3]

Experimental Protocol:

A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (6.0 ml) in 90 ml of ethanol is refluxed over a water bath for 6 hours. The resulting precipitate is then filtered and recrystallized from ethanol to yield the pure compound.[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Biological Activities

Substituted hydrazides are known to exhibit a range of biological effects, including carcinostatic and antimicrobial activities.[2] They also serve as important intermediates in the synthesis of other pharmaceutically relevant compounds.[2] While much of the available research focuses on the derivatives of this compound, the parent compound itself is understood to possess inherent bioactivity.

Antimicrobial Activity

Hydrazide derivatives are a well-established class of compounds with antimicrobial properties.[3][4] The antimicrobial potential of this compound and its derivatives has been a subject of interest.

Antibacterial and Antifungal Potential:

While specific data for the parent compound is limited in the reviewed literature, studies on closely related hydrazide-hydrazone derivatives have shown moderate to good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5] However, these same derivatives exhibited weak antifungal activity against Aspergillus niger and Candida albicans.[4] The mechanism of antibacterial action for some hydrazone analogs is attributed to the inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication and repair.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of a compound is often quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazide derivatives has been investigated, with some analogs showing promising results.[3][6][7]

Carrageenan-Induced Rat Paw Edema Assay:

A common in-vivo model to screen for anti-inflammatory activity is the carrageenan-induced rat paw edema assay. In studies involving derivatives, such as N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, significant reductions in inflammation (32-58%) have been observed, comparable to the reference drug diclofenac (35-74%).[6] While this data is for a derivative, it suggests that the core this compound structure may contribute to anti-inflammatory effects. The proposed mechanism for some analogs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Healthy rats are divided into control, standard, and test groups.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the test group, while the standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the test and standard groups with the control group.

Workflow for Anti-inflammatory Screening

Caption: In-vivo anti-inflammatory screening workflow.

Conclusion

The preliminary screening of this compound indicates its potential as a valuable scaffold in the development of new therapeutic agents. While much of the existing research focuses on its derivatives, the foundational structure itself is implicated in various biological activities, including antimicrobial and anti-inflammatory effects. Further in-depth studies are warranted to fully elucidate the bioactivity profile of the parent compound and to explore its mechanisms of action. The synthesis of this compound is straightforward, making it an accessible starting point for the generation of diverse chemical libraries for future drug discovery efforts. This guide provides a solid foundation for researchers and professionals to build upon in their quest for novel and effective therapeutic solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-(2-Chlorophenoxy)acetohydrazide | 36304-40-2 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(4-chlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry. The following sections detail its molecular geometry, intermolecular interactions, and the experimental protocols utilized for its characterization. This document aims to serve as a comprehensive resource for researchers engaged in the study and development of hydrazide-based compounds.

Molecular and Crystal Structure

The crystal structure of this compound (C₈H₉ClN₂O₂) reveals a molecule with distinct planar fragments. The molecule consists of a chlorophenyl ring and a C—C(=O)—N group, which are nearly coplanar, inclined at a dihedral angle of 14.93 (17)°.[1][2] This planarity is a notable feature, contrasting with sterically hindered derivatives where the two planar fragments can be almost perpendicular.[1]

The crystal belongs to the monoclinic space group P2₁/c.[1][2] The crystal packing is characterized by a network of intermolecular hydrogen bonds and other weak interactions, which organize the molecules into layers.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below. This information is crucial for understanding the solid-state arrangement of the molecule.

| Parameter | Value |

| Chemical Formula | C₈H₉ClN₂O₂ |

| Formula Weight | 200.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.444 (1) |

| b (Å) | 4.011 (1) |

| c (Å) | 35.369 (4) |

| β (°) | 91.89 (1) |

| Volume (ų) | 913.7 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.458 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 |

Data sourced from Dutkiewicz et al. (2009).[1][2]

Intermolecular Interactions

The stability of the crystal lattice is primarily attributed to a network of intermolecular hydrogen bonds. These include N—H⋯N, C—H⋯O, and N—H⋯O interactions, which connect the molecules into layers.[1][2] The hydrophobic chlorophenyl groups are oriented towards the exterior of these layers.[1][2]

A noteworthy feature of the crystal packing is the presence of Cl⋯Cl interactions with a distance of 3.406 (2) Å, suggesting the possibility of "dihalogen" interactions that contribute to the overall stability of the three-dimensional structure.[1][2]

The geometry of the key hydrogen bonds is detailed in the following table:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1B⋯O4 | 0.89 (4) | 2.15 (4) | 3.020 (3) | 165 (3) |

| N2—H2⋯N1 | 0.86 (3) | 2.23 (3) | 2.997 (3) | 149 (3) |

| C8—H8⋯O4 | 0.94 (3) | 2.51 (3) | 3.376 (3) | 153 (2) |

Data sourced from Dutkiewicz et al. (2009).[1]

Experimental Protocols

This section outlines the methodologies employed for the synthesis and crystal structure determination of this compound.

Synthesis

The synthesis of this compound is achieved through the hydrazinolysis of the corresponding ester.[1]

Procedure:

-

A mixture of ethyl(4-chlorophenoxy)acetate (21.4 g, 0.1 mol) and 6.0 ml of hydrazine hydrate is refluxed in 90 ml of ethanol over a water bath for 6 hours.[1]

-

The resulting precipitate is filtered.

-

The crude product is recrystallized from ethanol to yield pure this compound.[1]

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.

Data Collection and Refinement:

-

Data Collection: An Oxford Diffraction Xcalibur diffractometer with a Sapphire2 detector and Mo Kα radiation was used for data collection.[1]

-

Structure Solution: The structure was solved using direct methods with the SIR92 program.[1]

-

Structure Refinement: The structure was refined on F² using SHELXL97.[1] All hydrogen atoms were freely refined.[1]

Biological Relevance and Future Directions

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[1][3] While specific signaling pathways for this compound are not extensively detailed in the current literature, derivatives of this scaffold have been shown to be promising candidates for drug development.[3] The structural information presented in this guide provides a solid foundation for the rational design of novel analogs with enhanced therapeutic potential. Understanding the precise three-dimensional arrangement and intermolecular interactions is paramount for predicting and optimizing the binding of these molecules to their biological targets. Future research could focus on co-crystallization studies with relevant enzymes or receptors to elucidate the specific molecular interactions driving their biological effects.

References

Synthesis of Heterocyclic Systems from Hydrazides: A Technical Guide for Drug Discovery and Development

Abstract: Hydrazides are a uniquely versatile class of organic compounds, serving as pivotal building blocks in the synthesis of a wide array of heterocyclic systems. Their inherent nucleophilicity and the presence of adjacent nitrogen atoms facilitate a variety of cyclization and cyclocondensation reactions. This technical guide provides an in-depth exploration of the synthesis of key five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, pyrazoles, thiadiazoles, pyridazinones, and triazines, originating from hydrazide precursors. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to illustrate reaction pathways and workflows.

Chapter 1: Synthesis of Five-Membered Heterocyclic Systems

Five-membered heterocycles are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. Hydrazides provide a direct and efficient entry point to many of these important ring systems.

1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a valued aromatic heterocycle in drug development, often employed as a bioisosteric replacement for ester or amide functionalities to improve metabolic stability and pharmacokinetic properties.[1][2] Its low lipophilicity is another attractive feature for modulating compound properties.[2]

The most common route to 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazide intermediate. This intermediate is typically formed by the acylation of a hydrazide with a carboxylic acid or its derivative. Various one-pot procedures have been developed to streamline this process and avoid harsh reaction conditions.[2][3] Other notable methods include reactions with carbon disulfide or α-bromo nitroalkanes.[1][4]

Caption: General workflow for 1,3,4-oxadiazole synthesis.

| Entry | Hydrazide | Coupling Partner | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Benzoyl hydrazide | 4-Nitrobenzoic acid | POCl₃, reflux, 5h | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 70 | [5] |

| 2 | Acyl hydrazide | Carboxylic acid | Trichloroisocyanuric acid (TCCA), ambient temp. | 2,5-Disubstituted 1,3,4-oxadiazole | Good to excellent | [6] |

| 3 | Pivaloyl hydrazide | α,α-Dimethylphenylacetic acid | 1. CDI, 70°C; 2. CBr₄, Ph₃P, rt | 2-tert-Butyl-5-(1-phenyl-1-methylethyl)-1,3,4-oxadiazole | 62 | [3] |

| 4 | Amino acid hydrazide | α-Bromo nitroalkane | K₂CO₃, KI, UHP, DME, rt | Chiral oxadiazole-substituted amines | Not specified | [2] |

| 5 | Hydrazide derivatives | Benzoic acid | Clay, microwave irradiation, 10 min | 5-(2-Aroyl)aryloxymethyl-2-phenyl-1,3,4-oxadiazole | Not specified | [4] |

-

To a solution of the selected carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., acetonitrile or DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv).

-

Stir the mixture at room temperature (or up to 70 °C for hindered acids) for 1 hour to form the activated acyl-imidazole.

-

Add the acyl hydrazide (1.0 equiv) to the reaction mixture and continue stirring for an additional 1-2 hours until the formation of the 1,2-diacylhydrazide is complete (monitor by LC/MS).

-

To the same pot, add triphenylphosphine (Ph₃P) (1.5 equiv) and carbon tetrabromide (CBr₄) (1.5 equiv).

-

Stir the reaction mixture at room temperature for 2-4 hours until the dehydration is complete.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

1,2,4-Triazoles

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide range of drugs with diverse biological activities, including antifungal, anticancer, antiviral, and antimigraine properties.[7][8]

Hydrazides are common precursors for 1,2,4-triazoles. A powerful method involves the reaction of hydrazides with secondary amides activated by triflic anhydride, followed by microwave-induced cyclodehydration.[9] Other routes include the reaction of hydrazides with formamide or the conversion of hydrazides into an intermediate oxadiazole which is subsequently treated with hydrazine hydrate to form the triazole ring.[7][10]

Caption: Workflow for trisubstituted 1,2,4-triazole synthesis.

| Entry | Hydrazide | Amide/Other Reagent | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Benzoyl hydrazide | N-phenylbenzamide | 1. Tf₂O, 2-FPyr, DCE, 0°C; 2. µW, 140°C, 2h | 1,3,5-Triphenyl-1H-1,2,4-triazole | 85 | [9] |

| 2 | Thiophene-2-carbohydrazide | N-methylbenzamide | 1. Tf₂O, 2-FPyr, DCE, 0°C; 2. µW, 140°C, 2h | 4-Methyl-3-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole | 81 | [9] |

| 3 | Hydrazines | Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | Good | [10] |

| 4 | Arylidene thiazolone | Phenylhydrazine | Catalyst-free, ring opening/cyclization | Hydrazone-substituted 1,2,4-triazole | Not specified | [11] |

| 5 | Carboxylic acids, amidines | Monosubstituted hydrazines | One-pot sequential reaction | 1,3,5-Trisubstituted 1,2,4-triazoles | Good | [8] |

-

In a microwave vial, dissolve the secondary amide (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in a dry solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic anhydride (Tf₂O) (1.1 equiv) to the solution. Stir at 0 °C for 30 minutes to form the activated amide species.

-

Add the hydrazide (1.2 equiv) to the reaction mixture and allow it to warm to room temperature.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 2 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole.

Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent structural motifs in a vast number of compounds with applications in medicine and agriculture, including well-known anti-inflammatory drugs.[12]

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or a substituted hydrazine/hydrazide) and a 1,3-dicarbonyl compound under acidic conditions.[13][14] The reaction proceeds through the formation of an imine and an enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[13]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Hydrazine | 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride, water/ethanol | Pyrazole | Not specified | [15] |

| 2 | Oxamic acid thiohydrazides | 1,3-Dicarbonyl compounds | Iodine, mild conditions | 3,4-Dicarbonyl-substituted pyrazoles | High | [12] |

| 3 | Hydrazines | In situ generated 1,3-diketones | LiHMDS, one-pot reaction | Triply substituted pyrazoles | Good to excellent | [16] |

| 4 | Hydrazines | 1,5-Diaryl-1,3,5-pentanetriones | Domino reaction | 5-(Indol-3-yl)pyrazoles | Moderate to good | [16] |

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.

-

Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 equiv) to the solution.

-

Add a catalytic amount of a mineral acid (e.g., H₂SO₄ or HCl).

-